1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride
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Overview
Description
1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride is a chemical compound with the molecular formula C₅H₁₀N₂O₂·HCl. It is known for its unique structure, which includes a cyclobutane ring substituted with an amino group, a hydroxyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride typically involves the amidation of carboxylic acid substrates. One method involves converting a carboxylic acid into an acyl imidazole intermediate, which is then reacted with an amine hydrochloride in a solid-state reaction to yield the desired carboxamide . This reaction is often carried out in a ball mill, which facilitates the reaction without the need for solvents, resulting in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, modulating biochemical processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide;hydrochloride: Contains a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4(9)5(7)1-3(8)2-5;/h3,8H,1-2,7H2,(H2,6,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCKRNGUKFOLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)N)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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